molecular formula C23H21N3O4S B2757734 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 955654-69-0

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B2757734
CAS No.: 955654-69-0
M. Wt: 435.5
InChI Key: OREFCUBYMOKBGQ-UHFFFAOYSA-N
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Description

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound that features a unique combination of benzamido, dihydrobenzo[b][1,4]dioxin, and tetrahydrobenzo[d]thiazole moieties

Scientific Research Applications

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it were found to have therapeutic effects, it could be developed into a drug. Alternatively, if it had unique physical or chemical properties, it could find uses in materials science or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include benzamido derivatives, dihydrobenzo[b][1,4]dioxin, and tetrahydrobenzo[d]thiazole precursors. Key steps in the synthesis may include:

    Formation of the benzamido group: This can be achieved through the reaction of benzoyl chloride with an amine under basic conditions.

    Construction of the dihydrobenzo[b][1,4]dioxin ring: This involves the cyclization of appropriate dihydroxybenzoic acid derivatives.

    Assembly of the tetrahydrobenzo[d]thiazole ring: This can be synthesized via the condensation of a thioamide with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide: can be compared with other benzamido derivatives, dihydrobenzo[b][1,4]dioxin compounds, and tetrahydrobenzo[d]thiazole analogs.

Uniqueness

  • The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-21(14-5-2-1-3-6-14)26-23-25-20-16(7-4-8-19(20)31-23)22(28)24-15-9-10-17-18(13-15)30-12-11-29-17/h1-3,5-6,9-10,13,16H,4,7-8,11-12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREFCUBYMOKBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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